molecular formula C21H20F3N3O2 B5588654 1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione

1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione

Cat. No. B5588654
M. Wt: 403.4 g/mol
InChI Key: FCFSCOGQQUKHHI-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds that feature complex structures, including a piperazine ring and an indole dione moiety. Such compounds are often synthesized for their potential biological activities and are studied in various contexts, including their chemical properties and reactions, physical characteristics, and potential applications in various fields, excluding their use as drugs and their dosages or side effects.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from readily available precursors like piperazine-2,5-dione. These syntheses can yield various derivatives, including those with indole moieties, through reactions such as cyclocondensation, halogenation, and subsequent cyclization reactions (To Akeng’a & R. Read, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by techniques including single-crystal X-ray analysis, revealing polymorphic forms and diverse hydrogen-bonding networks. These structures provide insights into the molecule's geometry, electron distribution, and potential interaction sites for biological activity (Robin A Weatherhead-Kloster et al., 2005).

properties

IUPAC Name

1-[[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2/c22-21(23,24)16-5-3-4-15(12-16)13-25-8-10-26(11-9-25)14-27-18-7-2-1-6-17(18)19(28)20(27)29/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFSCOGQQUKHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)CN3C4=CC=CC=C4C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methyl)-1H-indole-2,3-dione

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